molecular formula C10H7NO3 B1245528 1-Nitronaphthalene-5,6-oxide

1-Nitronaphthalene-5,6-oxide

Cat. No. B1245528
M. Wt: 189.17 g/mol
InChI Key: GSAMVXYBVGOJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitronaphthalene-5,6-oxide is a nitronaphthalene.
1-Nitronaphthalene-5, 6-oxide belongs to the class of organic compounds known as nitronaphthalenes. These are polycyclic aromatic compounds containing a naphthalene moiety substituted by one or more nitro groups. 1-Nitronaphthalene-5, 6-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-nitronaphthalene-5, 6-oxide is primarily located in the membrane (predicted from logP).

Scientific Research Applications

1. Atmospheric Chemistry and Environmental Impact

1-Nitronaphthalene (1NN) plays a significant role in atmospheric chemistry, particularly in the presence of oxygen and halides. It is involved in photosensitized reactions that can lead to the production of various radical species, including dihalogen radical anions, hydroxyl radicals, and singlet oxygen in atmospheric waters (Brigante et al., 2010). The decay of the triplet state of 1NN is influenced by pH, suggesting its environmental behavior varies with acidity (Sur et al., 2011).

2. Bioactive Potential

Research indicates that certain nitronaphthalene derivatives, closely related to 1-nitronaphthalene, exhibit notable antibacterial, antifungal, and antialgal properties. These findings highlight the potential of 1-nitronaphthalene and its derivatives in developing new antimicrobial agents (Krohn et al., 2008).

3. Toxicological Studies

1-Nitronaphthalene is recognized for its cytotoxicity in specific pulmonary cells. Studies on the metabolism of 1-nitronaphthalene in different species have revealed significant variations in the formation of metabolites, which can have implications for understanding species-specific toxicological effects (Watt & Buckpitt, 2000).

4. Energy Applications

1-Nitronaphthalene has been explored as a potential material for magnesium reserve batteries. Its interaction with various electrolytes and conductive additives demonstrates its utility in energy storage technologies (Thirunakaran et al., 1996).

5. Synthesis and Chemical Reactions

The synthesis and chemical reactivity of 1-nitronaphthalene are crucial in the production of various compounds. Efficient synthesis methods and understanding its reactions with other chemicals open doors to its use in producing medicines, dyes, and other important chemical compounds (Li Gong-an et al., 2009).

properties

Product Name

1-Nitronaphthalene-5,6-oxide

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

4-nitro-1a,7b-dihydronaphtho[1,2-b]oxirene

InChI

InChI=1S/C10H7NO3/c12-11(13)8-3-1-2-7-6(8)4-5-9-10(7)14-9/h1-5,9-10H

InChI Key

GSAMVXYBVGOJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3C2O3)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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